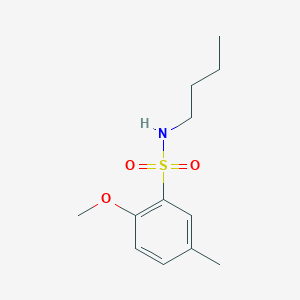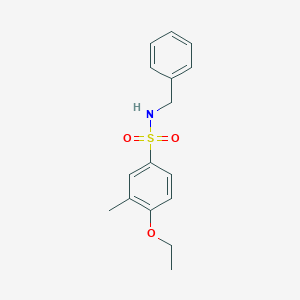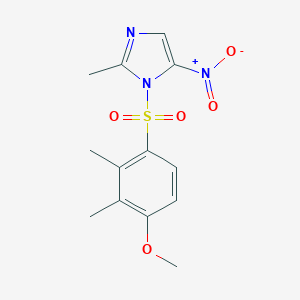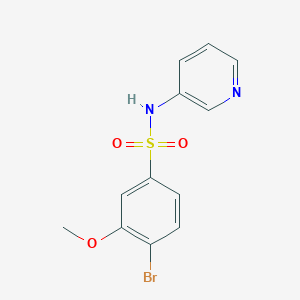![molecular formula C15H24N2O3S B239428 Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and activation of B cells and is a promising target for the treatment of various B cell-mediated diseases. TAK-659 has shown potential for the treatment of autoimmune diseases, B cell malignancies, and other inflammatory disorders.
Wirkmechanismus
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether targets the BTK pathway, which plays a crucial role in the development and activation of B cells. BTK is a non-receptor tyrosine kinase that is involved in the signaling pathway of the B cell receptor (BCR). The activation of BTK leads to the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of downstream signaling pathways. This results in the inhibition of B cell activation, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by B cells and other immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its specificity for BTK, which reduces the likelihood of off-target effects. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. However, one of the limitations of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its relatively low solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. One potential application is in the treatment of B cell malignancies, such as CLL and MCL. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown efficacy in preclinical models of these diseases and is currently being evaluated in clinical trials. Other future directions include the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether in other inflammatory disorders, such as asthma and allergic rhinitis, and the development of more potent and selective BTK inhibitors.
Synthesemethoden
The synthesis of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether involves several steps, including the reaction of 2,3,6-trimethylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-methylpiperazine. The final step involves the reaction of the intermediate product with methyl iodide to obtain Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. The purity and yield of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been extensively studied for its potential therapeutic applications in various B cell-mediated diseases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been studied for its potential use in the treatment of other inflammatory disorders, such as asthma and allergic rhinitis.
Eigenschaften
Produktname |
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether |
|---|---|
Molekularformel |
C15H24N2O3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-11-10-14(12(2)13(3)15(11)20-5)21(18,19)17-8-6-16(4)7-9-17/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
UTBRZYQBEPXWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



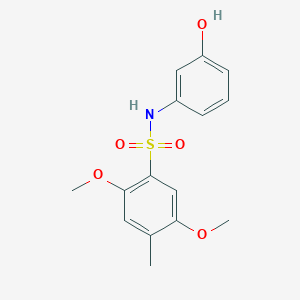
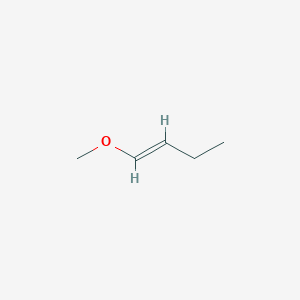
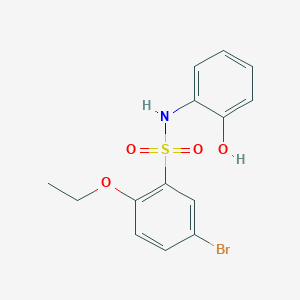
![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
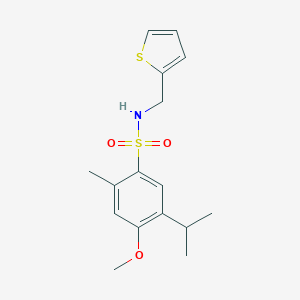
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
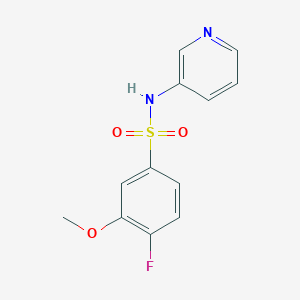
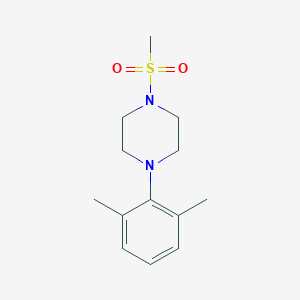
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)
